4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluorobenzyl chloride and 3-(trifluoromethyl)benzyl thiol. These intermediates undergo nucleophilic substitution reactions to form the desired compound. The reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce triazoloquinazoline derivatives with altered functional groups.
Scientific Research Applications
4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: The parent compound with unique properties.
This compound derivatives: Compounds with similar structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H16F4N4OS |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H16F4N4OS/c25-18-10-8-15(9-11-18)13-31-21(33)19-6-1-2-7-20(19)32-22(31)29-30-23(32)34-14-16-4-3-5-17(12-16)24(26,27)28/h1-12H,13-14H2 |
InChI Key |
JLKSNNSLCNVVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)C(F)(F)F)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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